S-3-Chloropropenylcysteine
Description
Contextualization within Halogenated Cysteine Conjugate Research
Halogenated cysteine conjugates are a class of compounds that have been extensively studied for their role in the bioactivation of certain toxic chemicals. nih.govnih.gov These conjugates can be formed in the body as metabolites of various halogenated hydrocarbons. nih.govmdpi.com A key area of research has been their nephrotoxicity, or ability to cause damage to the kidneys. nih.govscielo.br
The biological activity of many halogenated cysteine S-conjugates is dependent on their metabolism by the enzyme cysteine conjugate β-lyase (EC 4.4.1.13). nih.govnih.govwikipedia.org This enzyme cleaves the carbon-sulfur bond of the cysteine conjugate, leading to the formation of pyruvate (B1213749), ammonia (B1221849), and a reactive thiol. nih.govcreative-enzymes.com It is this reactive thiol that is often responsible for the toxic effects of the parent compound, as it can bind to cellular macromolecules and disrupt normal cellular function. nih.gov S-3-Chloropropenylcysteine is structurally related to other well-studied nephrotoxic cysteine conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)cysteine (PCBC). nih.govcolab.ws
Historical Perspectives on this compound Academic Inquiry
Academic inquiry into this compound, within the broader context of haloalkenylcysteine research, was notably active in the mid-1980s. A pivotal study from this period, published in 1986, sought to understand the role of bacterial β-lyase in the metabolism and mutagenicity of several synthetic cysteine conjugates, including CPC. nih.gov
This research was driven by the need to understand the molecular mechanisms underlying the nephrocarcinogenicity of compounds like trichloroethylene, tetrachloroethylene, and hexachlorobutadiene, which are known to be metabolized to mutagenic cysteine conjugates such as DCVC, TCVC, and PCBC. nih.gov The investigation of this compound was part of a systematic effort to determine the structural requirements for β-lyase-mediated bioactivation and mutagenicity. nih.govnih.gov The findings from this era were significant as they demonstrated that not all halogenated cysteine conjugates are biologically active in the same way, highlighting the critical role of the specific chemical structure in determining toxicological outcomes. nih.gov
Detailed Research Findings
Research into the biological activity of this compound has focused on its potential for bioactivation by β-lyase and its mutagenic properties. In a key study, CPC was investigated alongside other halogenated cysteine conjugates to compare their effects in bacterial assays, which are often used to predict potential carcinogenicity.
Metabolism by β-lyase
The metabolism of this compound by bacterial β-lyase was assessed by measuring the formation of pyruvate, a product of the enzyme's cleavage reaction. The study found that while other halogenated cysteine conjugates like DCVC, TCVC, and PCBC were readily cleaved by bacterial enzymes to produce pyruvate, this compound was not. nih.gov This lack of metabolism by β-lyase suggests that it may not be bioactivated in the same manner as its more toxic counterparts.
Mutagenicity in Salmonella typhimurium
The mutagenicity of this compound was evaluated using the Ames test, a widely used method that employs strains of Salmonella typhimurium to detect chemically induced mutations. scielo.brregulations.govepa.gov In these tests, this compound was found to be non-mutagenic in any of the tested bacterial strains (TA100, TA2638, and TA98). nih.govresearchgate.net This was in stark contrast to DCVC, TCVC, and PCBC, which all showed clear mutagenic effects in the same test systems. nih.gov The lack of mutagenicity for CPC correlated with its inability to be metabolized by β-lyase, further supporting the hypothesis that bioactivation by this enzyme is a critical step for the mutagenicity of many haloalkenylcysteines. nih.gov
| Compound | Metabolism by Bacterial β-lyase (Pyruvate Formation) | Mutagenicity in S. typhimurium (Ames Test) |
|---|---|---|
| This compound (CPC) | Not Cleaved | Non-mutagenic |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Cleaved | Mutagenic |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Cleaved | Mutagenic |
| S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)cysteine (PCBC) | Cleaved | Mutagenic |
Structure
3D Structure
Properties
CAS No. |
107817-59-4 |
|---|---|
Molecular Formula |
C6H10ClNO2S |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-3-chloroprop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1,3,5H,2,4,8H2,(H,9,10)/b3-1+/t5-/m0/s1 |
InChI Key |
XNPDSJIMSPYSOE-JRIXXDKMSA-N |
Isomeric SMILES |
C(/C=C/SC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C(C=CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of S 3 Chloropropenylcysteine
Precursor Compounds and Formation Routes
The primary precursor to the in vivo formation of S-3-Chloropropenylcysteine is 1,3-dichloropropene (B49464), a widely used agricultural nematicide. This compound exists as a mixture of cis and trans isomers, both of which can lead to the formation of this compound.
In biological systems, particularly in mammals, this compound is synthesized as a mercapturic acid metabolite. nih.gov This pathway is a major route for the detoxification of xenobiotics. The formation of this compound involves a series of enzymatic reactions that begin with the conjugation of 1,3-dichloropropene with glutathione (B108866). nih.govepa.gov
The initial and pivotal step is the conjugation of 1,3-dichloropropene with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process forms a glutathione conjugate, S-(3-chloroprop-2-enyl)glutathione. epa.gov Subsequent enzymatic cleavage of the glutamate (B1630785) and glycinyl residues from the glutathione conjugate yields the corresponding cysteine conjugate, S-(3-chloroprop-2-enyl)-L-cysteine.
The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate's amino group, a reaction catalyzed by N-acetyltransferase, to produce N-acetyl-S-(3-chloroprop-2-enyl)-L-cysteine, the formal mercapturic acid. nih.govepa.gov This water-soluble metabolite is then readily excreted in the urine. nih.govnih.gov Both cis and trans isomers of 1,3-dichloropropene undergo this biotransformation. nih.gov
| Precursor Compound | Key Intermediate | Final Metabolite |
| 1,3-Dichloropropene | S-(3-chloroprop-2-enyl)glutathione | N-acetyl-S-(cis-3-chloroprop-2-enyl)-L-cysteine |
| S-(3-chloroprop-2-enyl)-L-cysteine |
Biotransformation Processes in Biological Systems
Once formed, this compound and its N-acetylated form can undergo further metabolism, which varies between mammalian and microbial systems.
In mammals, the primary fate of N-acetyl-S-(3-chloroprop-2-enyl)-L-cysteine is excretion via the kidneys. frontiersin.org However, the cysteine conjugate, S-(3-chloroprop-2-enyl)-L-cysteine, can be a substrate for the enzyme cysteine conjugate β-lyase (C-S lyase). This enzyme catalyzes the cleavage of the carbon-sulfur bond, which can lead to the formation of reactive sulfur-containing metabolites. This bioactivation pathway is a significant consideration in the toxicology of certain halogenated alkenes.
Microbial systems possess a diverse array of enzymes capable of metabolizing organochlorine compounds and their conjugates. Several bacterial species have been identified that can degrade the parent compound, 1,3-dichloropropene. For instance, Pseudomonas cichorii can utilize 1,3-dichloropropene as a carbon and energy source. researchgate.netrug.nl The degradation pathway in these microbes often involves a hydrolytic haloalkane dehalogenase, which converts 1,3-dichloropropene to 3-chloroallyl alcohol. researchgate.net
While direct metabolism of this compound by specific soil microbes is not extensively detailed, bacteria are known to possess enzymes that can process similar cysteine S-conjugates. nih.gov Microbial cysteine conjugate β-lyases, found in various bacteria including those of the genera Pseudomonas and Klebsiella, can cleave the C-S bond of cysteine conjugates. nih.govacs.org This action would break down this compound into smaller, more readily metabolizable components. The products of such a cleavage would likely be pyruvate (B1213749), ammonia (B1221849), and a reactive thiol, 3-chloro-2-propenethiol. nih.gov This enzymatic capability is a key component of bacterial sulfur metabolism and detoxification of xenobiotics. nih.gov
| Microbial Enzyme | Substrate Class | Potential Action on this compound |
| Haloalkane Dehalogenase | Halogenated Alkanes | Degradation of the precursor 1,3-dichloropropene researchgate.net |
| Cysteine Conjugate β-lyase | Cysteine S-conjugates | Cleavage of the C-S bond nih.govnih.gov |
Enzymatic Transformations and Biochemical Interactions of S 3 Chloropropenylcysteine
Cysteine Conjugate β-Lyase Mediated Metabolism
The metabolism of S-3-Chloropropenylcysteine (CPC) is significantly influenced by the enzyme cysteine conjugate β-lyase. This pyridoxal (B1214274) 5'-phosphate-dependent enzyme plays a crucial role in the biotransformation of various cysteine S-conjugates. nih.govnih.gov The general reaction catalyzed by β-lyase involves the cleavage of the carbon-sulfur bond in cysteine conjugates, leading to the formation of pyruvate (B1213749), ammonia (B1221849), and a corresponding thiol. creative-enzymes.comwikipedia.org
Substrate Specificity and Enzymatic Cleavage Studies
Cysteine conjugate β-lyase exhibits a broad substrate specificity, acting on a range of L-cysteine-S-conjugates. creative-enzymes.com The enzyme facilitates a β-elimination reaction, which is dependent on the presence of a suitable leaving group attached to the sulfur atom. nih.govnih.gov This reaction initially produces an unstable enamine product and a thiol. The enamine then tautomerizes to an imine, which subsequently undergoes spontaneous hydrolysis to yield pyruvate and ammonia. creative-enzymes.com
A notable exception to the general reactivity of cysteine S-conjugates with β-lyase is this compound (CPC). epa.govnih.gov Studies investigating the metabolism of various haloalkenylcysteines by bacterial β-lyase have shown that while compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC) are cleaved to form pyruvate, CPC is not a substrate for this enzymatic cleavage. epa.govnih.govresearchgate.net This lack of pyruvate formation indicates that CPC is not metabolized through the typical β-elimination pathway mediated by bacterial cysteine conjugate β-lyase. nih.govresearchgate.net
Influence of β-Lyase Inhibitors on Metabolic Fate
The role of β-lyase in the metabolism of certain haloalkenylcysteines is further elucidated by the use of inhibitors. Aminooxyacetic acid (AOAA) is a known inhibitor of β-lyase. epa.govnih.gov In studies with mutagenic cysteine conjugates like DCVC, TCVC, and PCBC, the addition of AOAA was found to decrease their mutagenicity, which is linked to the formation of reactive metabolites following β-lyase cleavage. epa.govnih.gov This inhibitory effect underscores the pivotal role of β-lyase in activating these compounds. Given that CPC is not a substrate for β-lyase-mediated cleavage, the metabolic fate of CPC is not expected to be influenced by β-lyase inhibitors like AOAA. epa.govnih.gov
Comparative Enzymatic Reactivity with Analogous Haloalkenylcysteines
Comparative studies highlight the distinct behavior of this compound relative to other haloalkenylcysteines. While DCVC, TCVC, and PCBC are readily metabolized by bacterial β-lyase to produce pyruvate, CPC does not undergo this transformation. epa.govnih.govresearchgate.net This difference in reactivity suggests that the structure of the alkenyl group significantly influences the substrate recognition and catalytic activity of cysteine conjugate β-lyase.
Table 1: Comparative Metabolism of Haloalkenylcysteines by Bacterial Cysteine Conjugate β-Lyase
| Compound | β-Lyase Cleavage (Pyruvate Formation) |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Yes |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Yes |
| S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC) | Yes |
| This compound (CPC) | No |
| Data derived from studies on bacterial β-lyase. epa.govnih.govresearchgate.net |
Exploration of Other Potential Enzymatic Detoxification Pathways
Given that this compound is not a substrate for the well-characterized cysteine conjugate β-lyase pathway, its detoxification likely proceeds through other enzymatic routes. Phase II detoxification pathways are crucial for rendering xenobiotics more water-soluble and facilitating their excretion. nih.govlongdom.org These pathways include glucuronidation, sulfation, and methylation. longdom.org
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a substrate. longdom.org
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the xenobiotic. longdom.org
Methylation: Methyltransferases can add a methyl group to various functional groups on a substrate. longdom.org
Glutathione (B108866) S-Transferases (GSTs): These enzymes conjugate glutathione to electrophilic compounds, a critical step in the mercapturic acid pathway. nih.gov While CPC is a cysteine conjugate, further metabolism could involve other GST-mediated reactions or alternative pathways.
The specific enzymes and pathways involved in the detoxification of this compound require further investigation.
Enzyme Kinetics and Mechanistic Studies Relevant to this compound Biotransformation
The study of enzyme kinetics provides valuable insights into the catalytic mechanisms and efficiency of biotransformation reactions. wikipedia.org For enzymes that metabolize cysteine S-conjugates, kinetic analyses help to understand their substrate specificity and reaction rates. wikipedia.orglibretexts.org
The general mechanism for cysteine conjugate β-lyase involves the formation of an enzyme-substrate complex, followed by a series of steps leading to product release. wikipedia.orglibretexts.org The rate of this reaction is dependent on the concentrations of both the enzyme and the substrate. libretexts.org
Mechanistic studies of β-lyases have revealed that they are pyridoxal 5'-phosphate (PLP)-containing enzymes. nih.govnih.gov The PLP cofactor is essential for the catalytic activity, participating directly in the cleavage of the carbon-sulfur bond. wikipedia.org The lack of reactivity of this compound with bacterial β-lyase suggests that its chemical structure may hinder the proper formation of the enzyme-substrate complex or prevent the necessary electronic rearrangements required for catalysis. epa.govnih.gov Further kinetic and mechanistic studies focusing specifically on the interaction (or lack thereof) between this compound and various detoxification enzymes are needed to fully elucidate its biotransformation.
Reaction Mechanism Elucidation
The generally accepted mechanism for enzymes in the C-S lyase family (EC 4.4.1.13), which are pyridoxal-phosphate (PLP) dependent, involves a β-elimination reaction. creative-enzymes.comwikipedia.org In this process, the enzyme cleaves the C-S bond of a cysteine S-conjugate, which leads to the formation of a thiol, pyruvate, and ammonia as the final products. creative-enzymes.com The reaction proceeds through several steps: the formation of a Schiff base between the amino acid substrate and the PLP cofactor, followed by the abstraction of the α-proton and subsequent elimination of the β-substituent (the thiol). mdpi.com The resulting aminoacrylate intermediate then undergoes spontaneous hydrolysis to yield pyruvate and ammonia. creative-enzymes.com
However, research into the metabolism of this compound (also referred to as CPC) has revealed a significant deviation from this standard mechanism. A key study investigating the metabolism and mutagenicity of several haloalkenylcysteines in Salmonella typhimurium strains found that, unlike other tested conjugates, this compound was not cleaved by the bacterial β-lyase to produce pyruvate. nih.gov While other compounds such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) were readily metabolized to pyruvate, no such transformation was observed for this compound under the same experimental conditions. nih.gov
This lack of reactivity suggests that the structure of the S-3-chloropropenyl group does not meet the specific requirements for catalysis by the bacterial β-lyase. Structure-activity relationship studies indicate that successful β-elimination by C-S lyases requires the presence of electronegative or unsaturated substituents on the sulfur atom. nih.gov These features facilitate the reaction and are linked to the formation of chemically unstable thiol intermediates, which appears to be a prerequisite for the bioactivity of many S-conjugates. nih.gov The stability of the potential 3-chloro-2-propenethiol leaving group or the specific stereoelectronic configuration of the this compound may prevent it from being a viable substrate for the β-elimination reaction catalyzed by the bacterial enzyme. Consequently, the typical metabolic pathway involving cleavage to pyruvate is not initiated. nih.gov
Kinetic Parameter Determination
The interaction between an enzyme and its substrate is quantitatively described by kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an inverse measure of the affinity between the enzyme and the substrate. patsnap.com Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com These parameters are fundamental to understanding enzyme efficiency and behavior. sci-hub.se
In the case of this compound and its interaction with bacterial C-S β-lyase, specific kinetic parameters such as Kₘ and Vₘₐₓ have not been determined. This is a direct consequence of the experimental finding that the enzyme does not catalyze the cleavage of this particular substrate to yield pyruvate. nih.gov Since the enzymatic reaction (i.e., product formation) could not be detected, it is not possible to measure a reaction velocity. Without reaction rate data at varying substrate concentrations, the calculation of Michaelis-Menten kinetic parameters is precluded.
The table below summarizes the status of kinetic parameter determination for the interaction between bacterial C-S β-lyase and various cysteine S-conjugates, highlighting the unique position of this compound.
| Substrate | Enzyme Source | Kₘ | Vₘₐₓ | Cleavage to Pyruvate Observed | Reference |
|---|---|---|---|---|---|
| This compound (CPC) | Salmonella typhimurium | Not Determined | Not Determined | No | nih.gov |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Salmonella typhimurium | Data Not Reported | Data Not Reported | Yes | nih.gov |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Salmonella typhimurium | Data Not Reported | Data Not Reported | Yes | nih.gov |
| S-benzyl-L-cysteine (SBC) | Salmonella typhimurium | Data Not Reported | Data Not Reported | Yes | nih.gov |
Molecular Mechanisms of S 3 Chloropropenylcysteine Biological Interactions
Mutagenicity Assessment in Bacterial Systems (Ames Test)
The Ames test, a widely used method to assess the mutagenic potential of chemical compounds, utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid on their own. aatbio.com The test evaluates a chemical's ability to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and subsequently grow on a histidine-deficient medium. aatbio.com
Evidence for Non-Mutagenic Activity of S-3-Chloropropenylcysteine
Studies investigating the mutagenicity of various cysteine S-conjugates have consistently shown that this compound (CPC) is not mutagenic in the Ames test. nih.govresearchgate.net In a study using Salmonella typhimurium strains TA100, TA2638, and TA98, CPC did not induce an increase in the number of revertant colonies, either with or without metabolic activation. nih.govresearchgate.net This lack of mutagenic activity is linked to its metabolic fate within the bacterial system. The enzyme cysteine conjugate β-lyase, which is present in these bacteria, is known to cleave certain cysteine S-conjugates, leading to the formation of reactive, mutagenic intermediates. nih.gov However, in the case of CPC, it was observed that the bacterial enzymes did not cleave it to produce pyruvate (B1213749), a key indicator of β-lyase activity. nih.govresearchgate.net This suggests that CPC is not a substrate for the bacterial β-lyase, and therefore, the reactive intermediates responsible for mutagenicity are not generated. nih.gov
Structural Requirements for Mutagenicity in Related Cysteine Conjugates
The mutagenicity of cysteine S-conjugates is highly dependent on their chemical structure, specifically the nature of the substituent on the sulfur atom. nih.gov Research has established that for a cysteine S-conjugate to be mutagenic through the β-lyase pathway, the formation of chemically unstable thiols is a critical prerequisite. nih.govnih.gov These unstable thiols can then be converted into highly reactive thioacylating intermediates that can damage DNA. nih.gov
Several structural features have been identified that influence whether a cysteine S-conjugate will be processed by β-lyase and subsequently exhibit mutagenicity:
Presence of Electronegative and/or Unsaturated Substituents: These groups are required for the β-lyase to catalyze the β-elimination reaction. nih.gov
Haloalkene-Derived Conjugates: Many mutagenic cysteine S-conjugates are derived from haloalkenes. For instance, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC) are all potent mutagens in the Ames test. nih.gov Their mutagenicity is dependent on β-lyase activity, as demonstrated by the reduction in mutagenic effects when a β-lyase inhibitor, aminooxyacetic acid (AOAA), is present. nih.gov
Specific Halogen Substitution: The type and position of halogen atoms on the alkenyl group are crucial. For example, chloroalkene-derived S-(1-chloroalkenyl)-L-cysteine conjugates are often mutagenic. nih.gov In contrast, many fluoroalkene-derived S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates are not mutagenic, although there are exceptions, particularly those containing bromine. nih.govacs.org The presence of bromine in some S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates, such as S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine (BCDFC) and S-(2-bromo-1,1,2-trifluoroethyl)-L-cysteine (BTFC), confers mutagenicity. nih.gov
The following table summarizes the mutagenicity of several cysteine S-conjugates in the Ames test, highlighting the structural differences that determine their activity.
| Compound | Structure | Mutagenicity in Ames Test |
| This compound (CPC) | C₆H₁₀ClNO₂S | Non-mutagenic nih.govresearchgate.net |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | C₅H₇Cl₂NO₂S | Mutagenic nih.govnih.gov |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | C₅H₆Cl₃NO₂S | Mutagenic nih.govnih.gov |
| S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC) | C₇H₆Cl₅NO₂S | Mutagenic nih.gov |
| S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) | C₅H₇ClF₃NO₂S | Non-mutagenic nih.govnih.gov |
| S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine (BCDFC) | C₅H₇BrClF₂NO₂S | Mutagenic nih.gov |
Cellular Targets and Macromolecular Adduct Formation Research
The biological activity of many xenobiotics, including S-conjugates, is often mediated by their ability to form covalent bonds with cellular macromolecules such as DNA and proteins. This process, known as adduct formation, can lead to cellular dysfunction and toxicity.
DNA Adduct Formation Studies (General context for S-conjugates)
The formation of DNA adducts by reactive electrophiles is a critical event in chemical carcinogenesis. nih.govwikipedia.org These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired. nih.gov The sites of adduction on DNA bases are influenced by the structure of the reactive chemical and steric factors. nih.govwikipedia.org The N7 position of guanine (B1146940) and the N3 and N7 positions of adenine (B156593) are particularly nucleophilic and are common targets for adduction. nih.gov
In the context of S-conjugates, bioactivation is often a prerequisite for DNA adduct formation. For example, the glutathione (B108866) conjugation of haloalkanes like ethylene (B1197577) dibromide leads to the formation of reactive intermediates that can bind to DNA. nih.gov The major DNA adduct formed from 1,2-dibromoethane (B42909) is S-[2-(N⁷-guanyl)ethyl]GSH. osti.gov The formation of such adducts is considered a key step in the mutagenic process. osti.gov While direct studies on DNA adduct formation by this compound are not available, the general principles of S-conjugate bioactivation and subsequent DNA adduction provide a framework for understanding its potential interactions.
Protein Adduct Formation Research (General context for S-conjugates)
The formation of protein adducts is another significant mechanism of toxicity for S-conjugates. researchgate.net The bioactivation of haloalkene-derived cysteine S-conjugates by the renal enzyme cysteine S-conjugate β-lyase can produce reactive thiols. nih.govacs.org These unstable intermediates can then acylate proteins, leading to cellular injury. nih.gov
For instance, the administration of S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) and S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) to rats results in the acylation of renal proteins. nih.govacs.org The stable adducts formed were identified as Nε-(difluorothioacetyl)lysine and Nε-(chlorofluorothioacetyl)lysine, respectively, indicating that lysine (B10760008) residues are a primary target for these reactive intermediates. nih.gov
Covalent Binding Mechanisms
Covalent binding to proteins typically involves the reaction of an electrophilic species with a nucleophilic amino acid residue. wiley.com For S-conjugates, bioactivation by β-lyase generates reactive intermediates, such as thioacylating species, which are electrophilic. nih.gov
The primary nucleophilic amino acids in proteins that are targets for adduction include:
Cysteine: The thiol group of cysteine is highly nucleophilic and a common target for electrophiles. wiley.com
Lysine: The ε-amino group of lysine is also a strong nucleophile and has been shown to be a target for reactive intermediates derived from cysteine S-conjugates. nih.govwiley.com
Histidine: The imidazole (B134444) ring of histidine can also be a target, although the resulting adducts may be transient. nih.gov
Other residues: Tyrosine, serine, threonine, aspartic acid, and glutamic acid can also be targets for covalent modification under certain conditions. wiley.com
Adduct Structures of this compound Remain Elusive Despite Advanced Analytical Techniques
Detailed structural characterization of adducts formed from the interaction of this compound (CPC) with biological macromolecules such as proteins and DNA is not well-documented in publicly available scientific literature. While the metabolism and potential toxicity of CPC are often discussed in the context of other haloalkenylcysteines, specific data on the definitive structures of its adducts are scarce.
The biological activity of many xenobiotics, including CPC, is often mediated through the formation of covalent bonds with cellular macromolecules. This process, known as adduct formation, can lead to alterations in the structure and function of proteins and DNA, potentially resulting in toxicity or mutagenicity. The characterization of these adduct structures is crucial for understanding the molecular mechanisms of toxicity.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the elucidation of such adducts. Mass spectrometry can provide precise mass information of the modified macromolecule or its fragments (e.g., peptides or nucleosides), allowing for the determination of the mass of the added chemical moiety. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the adducted molecule and analyzing the resulting product ions. NMR spectroscopy, on the other hand, can offer detailed insights into the three-dimensional structure of the adduct, including the specific site of attachment and the stereochemistry of the modification.
Despite the availability of these sophisticated analytical methods, a comprehensive search of scientific databases reveals a lack of studies that have successfully isolated and structurally characterized the specific adducts of this compound with proteins or DNA. Research has more broadly focused on the bioactivation of CPC and related compounds by enzymes like β-lyase, which is known to cleave the C-S bond, leading to the formation of a reactive thiol. This reactive intermediate is presumed to be the species responsible for forming adducts with cellular nucleophiles. However, the subsequent identification and detailed structural analysis of these downstream adducts of CPC have not been extensively reported.
In the broader context of haloalkene- and haloalkane-derived cysteine conjugates, studies have identified various types of adducts with proteins and DNA. For instance, adducts are often formed at nucleophilic sites on amino acid residues such as cysteine (via thiol-disulfide exchange or Michael addition), histidine, and lysine, or on DNA bases, particularly at the N7 position of guanine. It is plausible that CPC forms similar types of adducts, but without direct experimental evidence and detailed characterization, the precise structures remain speculative.
The absence of this critical information in the scientific literature prevents the creation of a detailed data table summarizing the characterized adduct structures of this compound. Further research is required to isolate and analyze these adducts to fully understand the molecular toxicology of this compound.
Advanced Analytical Methodologies for S 3 Chloropropenylcysteine Research
Chromatographic and Spectrometric Techniques for Detection and Characterization
Chromatography and spectrometry are cornerstone techniques for the analysis of S-3-Chloropropenylcysteine. labinsights.nl These methods, often used in combination, allow for the separation of the compound from complex mixtures and its subsequent identification and characterization. labinsights.nl The choice of technique depends on the specific research question, the matrix in which the compound is present, and the required level of sensitivity and structural detail.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for compound identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov
GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives of this compound. The technique offers high resolution and sensitivity, making it suitable for identifying and quantifying the compound in complex biological and environmental samples. nist.gov The process involves vaporizing the sample and passing it through a column with an inert carrier gas, such as helium or nitrogen. etamu.edunih.gov The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. etamu.edu
For analysis, a derivatization step is often necessary to increase the volatility of this compound, allowing it to be effectively analyzed by GC-MS. The mass spectrometer then provides detailed structural information based on the mass-to-charge ratio (m/z) of the ionized fragments. etamu.edu
Table 1: GC-MS Operating Parameters for Analysis
| Parameter | Typical Setting |
| Column Type | Fused silica (B1680970) capillary column (e.g., TG-5MS) nih.gov |
| Injector Temperature | Programmed to ensure efficient vaporization |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |
| Oven Temperature Program | Ramped to separate compounds with different boiling points nih.gov |
| Ionization Energy | Typically 70 eV in electron ionization (EI) mode nih.gov |
| Mass Analyzer | Quadrupole or other mass analyzers |
| Detector | Electron multiplier |
Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (LC-HRMS) are indispensable tools for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org This technique couples the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. researchgate.net
LC-MS is particularly well-suited for analyzing this compound in biological fluids and tissues. nih.gov The use of High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compound and the elucidation of its elemental composition. chromatographyonline.comfda.gov This is crucial for distinguishing this compound from other compounds with similar retention times. chromatographyonline.com
The LC-MS system requires an interface, such as electrospray ionization (ESI), to efficiently transfer the separated compounds from the liquid phase into the gas phase for MS analysis. wikipedia.org Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and structural information by subjecting specific ions to further fragmentation. wikipedia.org
Table 2: LC-HRMS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC system fda.gov |
| Column | Reversed-phase C18 or C4 column chromatographyonline.commdpi.com |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) fda.govmdpi.com |
| Ion Source | Electrospray Ionization (ESI) mdpi.com |
| Mass Spectrometer | Orbitrap or Time-of-Flight (TOF) for high resolution fda.gov |
| Scan Mode | Full scan for profiling or Selected Ion Monitoring (SIM) for targeted analysis mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules. wikipedia.orgebsco.com It is based on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orglibretexts.org For this compound, NMR is invaluable for confirming its molecular structure. mdpi.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. wikipedia.org ¹H NMR gives details about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. wikipedia.org
Table 3: NMR Experiments for Structural Confirmation
| Experiment | Information Provided |
| ¹H NMR | Chemical shifts and coupling constants of protons, revealing their chemical environment and connectivity. wikipedia.org |
| ¹³C NMR | Chemical shifts of carbon atoms, indicating the carbon framework of the molecule. wikipedia.org |
| COSY | Correlation between coupled protons, identifying neighboring protons. wikipedia.org |
| HSQC | Correlation between protons and their directly attached carbons. wikipedia.org |
| HMBC | Correlation between protons and carbons separated by two or three bonds, establishing long-range connectivity. wikipedia.org |
UV-Vis Spectroscopy in Analytical Protocols
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. ijpra.com While not as structurally informative as NMR or MS, it is a simple, cost-effective, and often-used method in analytical protocols. researchgate.net The absorption of UV-Vis radiation by this compound is dependent on the presence of chromophores, which are parts of the molecule that absorb light at specific wavelengths. researchgate.net
The Beer-Lambert law forms the basis of quantitative analysis using UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpra.com A UV-Vis spectrum, a plot of absorbance versus wavelength, can be used to determine the wavelength of maximum absorbance (λmax). ijprajournal.com This λmax can be used for the quantitative determination of this compound in a solution. ijpra.com The technique is often used to monitor the compound in living cells or to determine its concentration in prepared samples. protocols.io
Quantitative Analysis and Detection Limit Determination
The quantitative analysis of this compound involves determining its concentration in a given sample. This is often achieved using chromatographic techniques coupled with a suitable detector. nist.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. nist.gov
The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. nist.gov The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nist.gov These limits are crucial for assessing the suitability of a method for a particular application, especially when dealing with trace levels of this compound. nih.gov
Various approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. nih.gov For instance, the LOD can be estimated as three times the standard deviation of the blank, while the LOQ is often set at ten times the standard deviation of the blank. nih.gov
Method Validation and Quality Assurance in this compound Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.in It is a critical component of quality assurance (QA) and ensures the reliability, consistency, and accuracy of the analytical data generated for this compound. americanpharmaceuticalreview.comchromatographyonline.com The validation process involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). llri.in
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. llri.in
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. llri.in
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. llri.in
Accuracy: The closeness of the test results obtained by the method to the true value. llri.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). llri.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. llri.in
Quality assurance encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. eurachem.org In the context of this compound analysis, this includes adherence to validated methods, regular instrument calibration, use of certified reference materials, and participation in proficiency testing schemes. eurachem.orgresearchgate.net
Comparative Academic Research with Analogous Cysteine S Conjugates
Structural Determinants for β-Lyase Substrate Activity and Metabolite Generation
Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the carbon-sulfur bond in certain cysteine S-conjugates. nih.govnih.gov This bioactivation pathway leads to the formation of pyruvate (B1213749), ammonia (B1221849), and a reactive thiol metabolite. nih.govnih.gov However, the substrate specificity of β-lyase is highly dependent on the chemical structure of the substituent attached to the sulfur atom of the cysteine molecule. researchgate.net
Research comparing S-3-chloropropenylcysteine (CPC) with other halogenated alkenyl cysteine S-conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC), reveals significant differences in their ability to act as substrates for bacterial β-lyase. nih.gov In studies utilizing bacterial enzymes from Salmonella typhimurium, DCVC, TCVC, and PCBC were all shown to be effective substrates for β-lyase, leading to a time-dependent formation of pyruvate. nih.gov The generation of pyruvate in these reactions was inhibited by aminooxyacetic acid (AOAA), a known β-lyase inhibitor, confirming the enzymatic nature of the cleavage. nih.gov
In stark contrast, this compound was not cleaved to any significant extent by the same bacterial enzymes, and consequently, no pyruvate formation was observed. nih.gov This indicates that the 3-chloropropenyl structure of CPC renders it a poor substrate for the β-lyase enzymes investigated. The general enzymatic reaction for β-lyase activity is the conversion of the cysteine S-conjugate to pyruvate, ammonia, and a corresponding thiol. nih.govnih.gov For the reactive haloalkene conjugates, this results in the formation of unstable, electrophilic thiols that are implicated in their toxicity. researchgate.net Given that CPC is not a substrate, the generation of 3-chloro-2-propenethiol via this pathway is negligible.
The structural feature that appears to govern this difference in substrate activity is the nature of the haloalkenyl substituent. Effective substrates for β-lyase-mediated cleavage, such as DCVC and TCVC, possess chlorine atoms on the vinyl carbon atoms, which are electron-withdrawing and contribute to the lability of the C-S bond. In contrast, the chlorine atom in this compound is on an allylic carbon, which does not activate the C-S bond for β-elimination in the same manner.
Table 1: β-Lyase Substrate Activity of this compound and Analogous Compounds
| Compound | β-Lyase Substrate Activity (Pyruvate Formation) | Reference |
|---|---|---|
| This compound (CPC) | Not observed | nih.gov |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Observed | nih.gov |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Observed | nih.gov |
| S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC) | Observed | nih.gov |
Differential Biological Outcomes: Mutagenicity and Non-Mutagenicity
The difference in β-lyase substrate activity between this compound and its vinyl-substituted analogs directly correlates with their differential mutagenic potential. The bioactivation of certain cysteine S-conjugates by β-lyase is a critical step in their conversion to mutagenic species. nih.gov The reactive thiols generated from this cleavage are electrophilic and can react with cellular macromolecules, including DNA, leading to mutations.
In Ames tests conducted with various strains of Salmonella typhimurium (TA100, TA2638, and TA98), this compound was found to be non-mutagenic. nih.gov This lack of mutagenic activity was observed both in the presence and absence of mammalian subcellular fractions. nih.gov
Conversely, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC) all exhibited potent, direct-acting mutagenicity in the same bacterial strains. nih.govresearchgate.net The mutagenic effects of these compounds were significantly reduced by the addition of the β-lyase inhibitor aminooxyacetic acid (AOAA), providing strong evidence that their mutagenicity is dependent on their metabolism by β-lyase. nih.gov
The inability of this compound to act as a substrate for β-lyase prevents the formation of a reactive thiol, thus precluding the primary mechanism by which analogous haloalkenyl cysteine S-conjugates exert their mutagenic effects. This highlights a clear divergence in the biological outcomes based on the specific molecular structure of the S-substituent.
**Table 2: Mutagenicity of this compound and Analogous Compounds in *S. typhimurium***
| Compound | Mutagenic Activity | β-Lyase Dependent Mutagenicity | Reference |
|---|---|---|---|
| This compound (CPC) | Non-mutagenic | No | nih.gov |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Mutagenic | Yes | nih.gov |
| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Mutagenic | Yes | nih.gov |
| S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine (PCBC) | Mutagenic | Yes | nih.gov |
Relationships Between Molecular Structure and Biological Activity
The comparative analysis of this compound and its haloalkenyl analogs underscores a distinct structure-activity relationship governing their interaction with β-lyase and subsequent biological effects. The key determinant for both β-lyase-mediated cleavage and mutagenicity is the specific structure of the substituent on the sulfur atom. researchgate.net
For a cysteine S-conjugate to be processed by β-lyase in a manner that leads to a mutagenic thiol, the S-substituent must possess certain electronic properties. researchgate.net Specifically, the presence of electronegative groups, such as the chlorine atoms in DCVC, TCVC, and PCBC, attached directly to the unsaturated vinyl carbons is a critical feature. researchgate.net These groups facilitate the β-elimination reaction catalyzed by the enzyme.
The molecular structure of this compound, where the chlorine is attached to a saturated carbon in an allylic position relative to the double bond, does not meet this structural requirement for activation. The electronic effect of the chlorine atom in this position is insufficient to render the C-S bond susceptible to cleavage by β-lyase. Consequently, the compound is not bioactivated to a reactive, and therefore mutagenic, thiol.
This structure-activity relationship demonstrates that the formation of chemically unstable thiols, which can be converted into thioacylating intermediates, is a prerequisite for the β-lyase-dependent mutagenicity of cysteine S-conjugates. researchgate.net The structure of this compound does not lead to the formation of such an intermediate via this pathway, explaining its lack of mutagenicity in systems where its analogs are potent mutagens.
Future Directions in S 3 Chloropropenylcysteine Research
Comprehensive Elucidation of Metabolic Fate Across Diverse Biological Systems
A primary objective for future research is to map the complete metabolic pathway of S-3-Chloropropenylcysteine across a range of biological systems, from microorganisms to mammals. While direct metabolic studies on this compound are limited, research on analogous S-alkenylcysteine compounds, such as S-allyl-l-cysteine (SAC), provides a foundational model. In mammals, the metabolism of SAC is characterized by high oral bioavailability and biotransformation through N-acetylation and S-oxidation, with the liver and kidneys playing crucial roles in its elimination. Key metabolites identified include N-acetyl-S-allyl-l-cysteine (NAc-SAC) and its sulfoxide (B87167) derivative.
Future investigations should aim to identify and quantify the specific metabolites of this compound in various species. This will involve comparative studies in preclinical models (e.g., rodents) and in vitro systems using microbial cultures and human cell lines. Understanding species-specific differences in metabolic pathways will be critical. For instance, the enzymatic machinery in bacteria, such as cysteine desulfhydrases, may lead to different breakdown products compared to the N-acetylation pathways predominant in mammals. Elucidating these pathways will provide a clearer picture of the compound's bioavailability, distribution, and clearance in different organisms.
| Metabolic Process | Key Enzymes/Pathways Involved (Predicted) | Potential Metabolites | Biological System | Research Focus |
|---|---|---|---|---|
| N-Acetylation | N-acetyltransferases (NATs) | N-acetyl-S-3-chloropropenylcysteine | Mammals (Liver, Kidney) | Quantify the extent of N-acetylation and its impact on clearance. |
| S-Oxidation | Flavin-containing monooxygenases (FMOs), Cytochrome P450s (CYPs) | This compound sulfoxide | Mammals, Plants | Identify specific enzyme isoforms responsible for sulfoxidation. |
| β-Elimination | Cysteine S-conjugate β-lyases | 3-chloro-1-propene-1-thiol, Pyruvate (B1213749), Ammonia (B1221849) | Mammals (Kidney), Bacteria | Investigate the formation of reactive thiol intermediates. |
| Degradation | Cysteine desulfhydrases | Sulfide, Pyruvate, Ammonia | Bacteria, Microorganisms | Explore the role of microbial metabolism in the compound's environmental fate. |
Advanced Computational Predictions for Novel Analogue Design and Synthesis
The design and synthesis of novel analogues of this compound with potentially enhanced or modified biological activities represent a promising future direction. Advanced computational methods are expected to play a pivotal role in this process, enabling a more rational and efficient approach to drug discovery and design.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of this compound and its analogues with their biological activity. uconn.edu These models can then be used to virtually screen libraries of novel compounds and prioritize those with the highest predicted potency. uconn.edu Molecular docking simulations can provide insights into how these analogues might bind to specific protein targets, helping to refine their design for improved interaction and selectivity. researchgate.net Furthermore, in silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov These computational approaches, combined with synthetic chemistry, will accelerate the development of new compounds based on the this compound scaffold. nih.govmdpi.com
| Computational Approach | Application in Analogue Design | Predicted Outcome | Example Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develop models linking chemical structure to biological activity. | Prediction of the activity of unsynthesized analogues. | Construction of QSAR model based on cysteine-containing dipeptides. uconn.edu |
| Molecular Docking | Simulate the binding of analogues to the active site of a target protein. | Identification of key binding interactions and prediction of binding affinity. | Molecular docking of cysteine-based sulphonamide derivatives. nih.gov |
| In Silico ADME Prediction | Predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Early identification of analogues with desirable drug-like properties. | In silico models for reactive metabolite formation. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding interaction. | MD simulations of in silico mutated cysteine residues. daneshyari.com |
Development of Novel High-Resolution Analytical Techniques for In Vivo Research Applications
To fully understand the biological role of this compound, it is imperative to develop and apply novel high-resolution analytical techniques for its detection and quantification in vivo. The ability to accurately measure the compound and its metabolites in complex biological matrices like plasma and tissues is fundamental to pharmacokinetic and metabolic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and specificity for the quantification of small molecules. nih.govnih.gov Future work should focus on developing validated LC-MS/MS methods for this compound and its predicted metabolites. nih.gov Native size-exclusion chromatography (SEC) coupled with mass spectrometry can be particularly useful for studying interactions with larger biomolecules by preserving non-covalent bonds. waters.comthermofisher.com Additionally, real-time Nuclear Magnetic Resonance (NMR) spectroscopy presents an exciting frontier for studying metabolism non-invasively. nih.govnih.gov This technique could potentially be used to monitor the metabolic fate of isotopically labeled this compound in living cells or tissues in real-time, providing dynamic insights into its biotransformation. nih.govnih.gov The development of these advanced analytical workflows will be essential for generating a high-resolution picture of the compound's behavior in biological systems. nih.gov
| Analytical Technique | Application for In Vivo Research | Key Advantages | Potential Insights |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound and its metabolites in biological fluids and tissues. | High sensitivity, specificity, and throughput. nih.govnih.gov | Pharmacokinetic profiles and metabolite identification. |
| Native Size-Exclusion Chromatography LC-MS (Native SEC-LC-MS) | Analysis of non-covalent interactions with proteins and other macromolecules. | Preserves structural integrity of complexes. waters.comthermofisher.com | Identification of protein binding partners. |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | Accurate mass measurements for confident identification of unknown metabolites. | High mass accuracy and resolution. nih.gov | Elucidation of novel metabolic pathways. |
| Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy | Dynamic monitoring of the metabolism of isotopically labeled this compound. | Non-invasive, provides real-time kinetic data. nih.govnih.gov | Metabolic flux analysis and pathway dynamics. |
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing S-3-chloropropenylcysteine, and how can reproducibility challenges be addressed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between cysteine derivatives and 3-chloropropenyl precursors. Key steps include strict control of reaction conditions (pH, temperature, solvent polarity) to minimize side reactions like hydrolysis or polymerization. For reproducibility, document reagent purity (e.g., ≥99% by HPLC), stoichiometric ratios, and reaction kinetics. Use thin-layer chromatography (TLC) or NMR for intermediate monitoring . Post-synthesis, validate purity via reversed-phase HPLC with UV detection (λ = 210–220 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Use H and C NMR to confirm the chloropropenyl moiety’s regiochemistry (e.g., chemical shifts for allylic chlorine at δ ~3.8–4.2 ppm in H NMR). NOESY/ROESY experiments resolve stereochemistry at the cysteine α-carbon .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples (>98%) .
- Circular Dichroism (CD) : For chiral centers, compare experimental CD spectra with computational models (e.g., DFT simulations) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to CLP/GHS guidelines for chlorinated organics:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevent skin/eye contact; H314 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition + cellular viability assays) to rule out assay-specific artifacts .
- Batch Variability Analysis : Compare synthetic batches for purity (HPLC), stereochemical consistency (NMR), and stability (e.g., accelerated degradation studies at 40°C/75% RH) .
- Meta-Analysis : Systematically review literature for confounding variables (e.g., cell line specificity, solvent effects in in vitro studies) .
Q. What advanced strategies are recommended for studying the metabolic stability of this compound in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize C- or H-labeled analogs to track metabolic pathways via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) under NADPH-regenerating conditions; quantify parent compound depletion over time .
- Computational Modeling : Use QSAR models to predict phase I/II metabolism sites (e.g., CYP450 docking simulations) .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in redox signaling pathways?
- Methodological Answer :
- Knockout Models : Use CRISPR/Cas9 to delete putative target genes (e.g., glutathione peroxidase, thioredoxin reductase) in cell lines .
- Redox Profiling : Measure intracellular GSH/GSSG ratios via LC-MS and ROS levels using fluorescent probes (e.g., DCFH-DA) .
- Kinetic Studies : Perform stopped-flow spectroscopy to assess reaction rates with thiol-containing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
